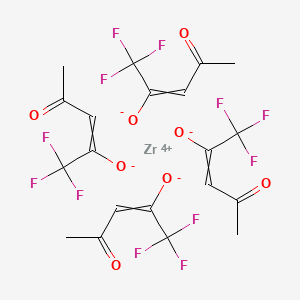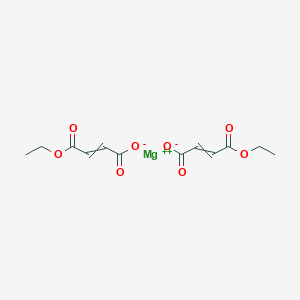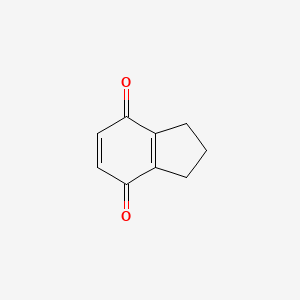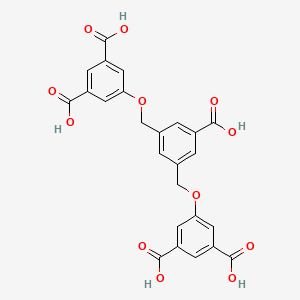
1,1,1-Trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is a chemical compound that combines the properties of a trifluoromethyl group with a zirconium metal center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with a zirconium precursor. One common method is to react 1,1,1-trifluoro-2,4-pentanedione with zirconium tetrachloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of zirconium hydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while reduction can produce zirconium hydrides. Substitution reactions can result in a variety of trifluoromethyl-substituted derivatives .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: It is employed in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers.
Organic Synthesis: The compound serves as a reagent in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) involves its ability to coordinate with other molecules through its zirconium center. This coordination can activate substrates and facilitate various chemical transformations. The trifluoromethyl group also contributes to the compound’s reactivity by stabilizing intermediates and enhancing the electrophilicity of the zirconium center .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: A similar compound that lacks the zirconium center but shares the trifluoromethyl group.
Nickel(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate: A nickel-based analog with similar coordination properties.
Platinum(II) trans-Bis-(1,1,1-trifluoro-4-iminopentan-2-onate): A platinum-based compound with similar structural features
Uniqueness
1,1,1-Trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is unique due to its combination of a trifluoromethyl group and a zirconium metal center. This combination imparts distinct reactivity and stability, making it valuable for specific applications in catalysis and materials science .
Propiedades
Fórmula molecular |
C20H16F12O8Zr |
|---|---|
Peso molecular |
703.5 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) |
InChI |
InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/q;;;;+4/p-4 |
Clave InChI |
WYYHZWGGPPBCMA-UHFFFAOYSA-J |
SMILES canónico |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride](/img/structure/B12512760.png)
![N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12512762.png)
![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)


![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12512773.png)
![2-((4-Carbamoylphenyl)amino)-2-oxoethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12512788.png)
![11-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)benzo[b][1]benzazepine](/img/structure/B12512789.png)
![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12512799.png)

![[(Isopropoxycarbonyl)oxy]methyl [(propoxycarbonyl)oxy]methyl {[1-(6-aminopurin-9-yl)propan-2-yl]oxy}methanephosphonate](/img/structure/B12512806.png)
![3-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12512811.png)
![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512814.png)
